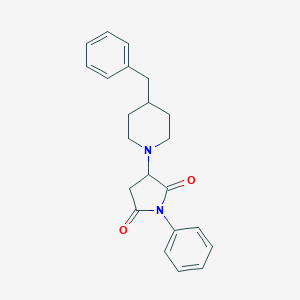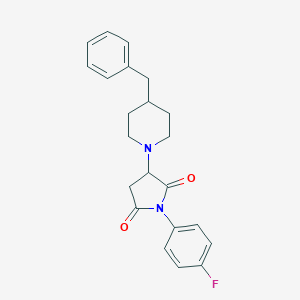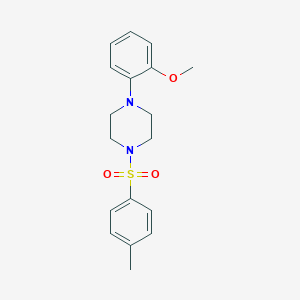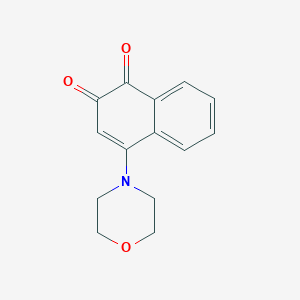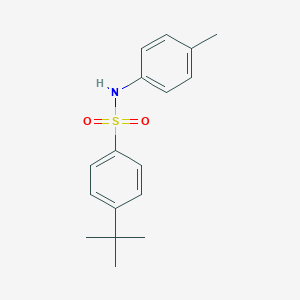
4-tert-Butyl-N-p-tolyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-N-p-tolyl-benzenesulfonamide, also known as TBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.47 g/mol. In
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is not fully understood, but it is believed to act as a sulfonamide group donor in various reactions. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This inhibition may be due to the ability of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide to bind to the active site of carbonic anhydrase and prevent the binding of its natural substrate.
Biochemische Und Physiologische Effekte
4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and xanthine oxidase. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is its high purity level and reliability in synthesis. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is also relatively stable and can be stored for long periods of time without degradation. However, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has some limitations for lab experiments. For example, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has a relatively low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are many potential future directions for research on 4-tert-Butyl-N-p-tolyl-benzenesulfonamide. One area of interest is the development of new synthetic methods for 4-tert-Butyl-N-p-tolyl-benzenesulfonamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide and its potential applications in various fields, including catalysis, materials science, and medicine. Finally, more research is needed to explore the potential side effects and toxicity of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide, as well as its potential interactions with other compounds.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is as a sulfonamide group donor in the synthesis of various compounds. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has also been used as a reagent for the synthesis of sulfonamides, which are important intermediates in the pharmaceutical industry. Additionally, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
448195-99-1 |
|---|---|
Produktname |
4-tert-Butyl-N-p-tolyl-benzenesulfonamide |
Molekularformel |
C17H21NO2S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(8-12-16)17(2,3)4/h5-12,18H,1-4H3 |
InChI-Schlüssel |
BSRWGIGDRFNTCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
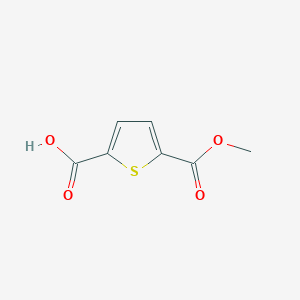
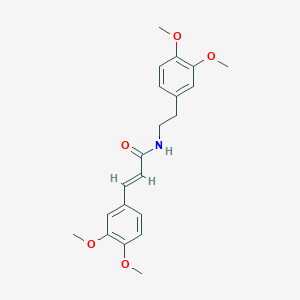
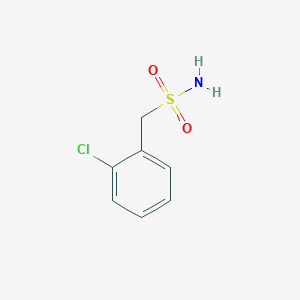
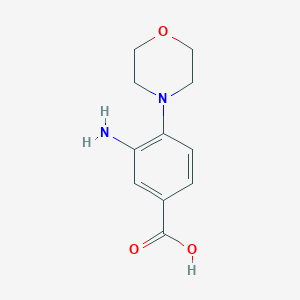
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
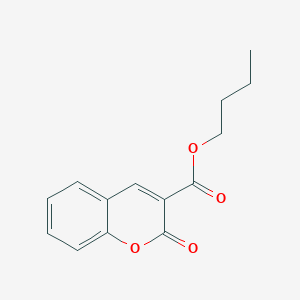
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
